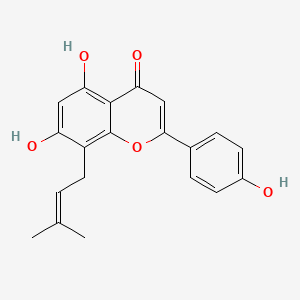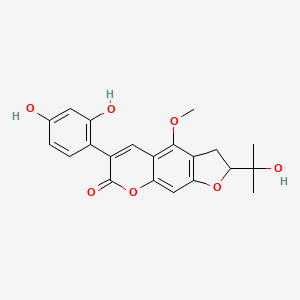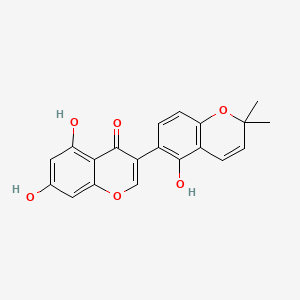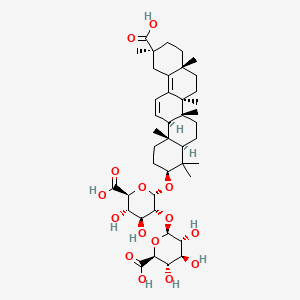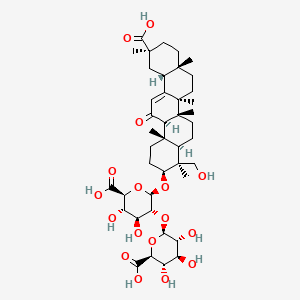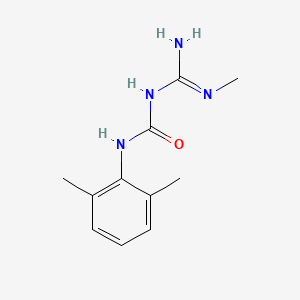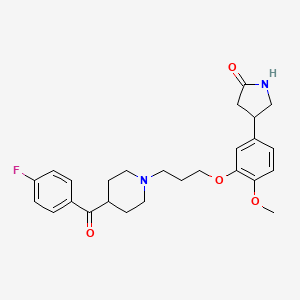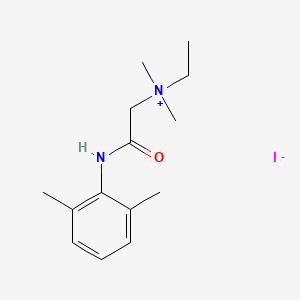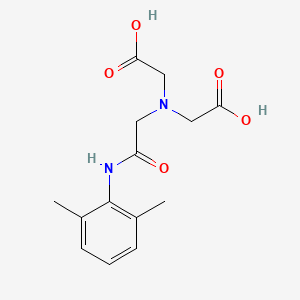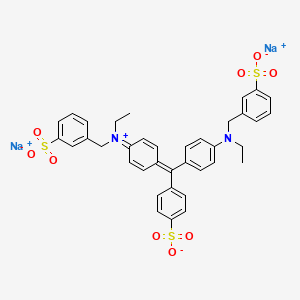
Verde Luz SF Amarillento
Descripción general
Descripción
Verde claro SF amarillento, también conocido como C.I. 42095, es un colorante verde triarilmetano. Se utiliza comúnmente en histología para teñir colágeno y como colorante de contraste en varios protocolos de tinción. Este compuesto también se conoce con otros nombres como Verde claro, Lissamina verde SF, Verde alimentario 2, Verde No. 205, Verde ácido, Verde brillante ácido 5 y Verde brillante ácido SF .
Aplicaciones Científicas De Investigación
El Verde claro SF amarillento tiene una amplia gama de aplicaciones en la investigación científica:
Histología: Se utiliza para teñir fibras de colágeno en secciones de tejido, particularmente en la tinción tricrómica de Masson y las tinciones de Papanicolaou
Citología: El colorante sirve como colorante de contraste citoplasmático en varios protocolos de tinción citológicos.
Industria alimentaria: Aunque su uso como colorante alimentario se ha discontinuado en algunas regiones, se usó anteriormente para colorear alimentos y bebidas
Ensayos diagnósticos: El Verde claro SF amarillento se utiliza en ensayos diagnósticos para visualizar estructuras y componentes celulares.
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción del Verde claro SF amarillento implica su interacción con componentes celulares, particularmente proteínas y ácidos nucleicos. El colorante se une a estas moléculas mediante interacciones electrostáticas y enlaces de hidrógeno, lo que resulta en la tinción de estructuras celulares específicas. En aplicaciones histológicas, se une a fibras de colágeno, impartiendo un color verde a las secciones de tejido teñidas .
Análisis Bioquímico
Biochemical Properties
Light Green SF Yellowish plays a significant role in biochemical reactions, particularly in histological applications. It interacts with collagen, a key protein in connective tissues . The nature of these interactions is primarily through binding, allowing the dye to highlight the presence of collagen in tissue samples .
Cellular Effects
In terms of cellular effects, Light Green SF Yellowish influences cell function by providing visual contrast in histological samples, aiding in the identification of collagen-rich areas . This can impact cellular signaling pathways and gene expression indirectly by providing insights into the structural organization of tissues .
Molecular Mechanism
At the molecular level, Light Green SF Yellowish exerts its effects through binding interactions with collagen . This does not involve enzyme inhibition or activation, but rather a physical interaction that allows the dye to adhere to collagen fibers .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Light Green SF Yellowish may fade . It is often replaced with Fast Green FCF, which has a more brilliant color and does not fade as quickly .
Dosage Effects in Animal Models
The effects of Light Green SF Yellowish in animal models are primarily observed in histological studies. The dosage used can influence the intensity of staining, with higher doses resulting in darker, more pronounced staining .
Metabolic Pathways
Light Green SF Yellowish is not involved in metabolic pathways as it is a synthetic dye used for staining purposes .
Transport and Distribution
The transport and distribution of Light Green SF Yellowish within cells and tissues depend on the method of application. In histological staining, the dye is typically applied topically and penetrates tissues passively .
Subcellular Localization
In terms of subcellular localization, Light Green SF Yellowish does not target specific compartments or organelles. Instead, it binds to collagen wherever it is present in the tissue .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Verde claro SF amarillento se sintetiza a través de una serie de reacciones químicas que implican la condensación de aminas aromáticas con formaldehído y la posterior sulfonación. El proceso típicamente implica los siguientes pasos:
Condensación: Las aminas aromáticas se condensan con formaldehído en condiciones ácidas para formar un intermedio de triarilmetano.
Métodos de producción industrial
En entornos industriales, la producción de Verde claro SF amarillento sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El Verde claro SF amarillento experimenta varias reacciones químicas, que incluyen:
Oxidación: El colorante se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el colorante en su forma leuco, que es incolora.
Sustitución: Los anillos aromáticos del colorante pueden sufrir reacciones de sustitución electrófila, introduciendo diferentes sustituyentes en los anillos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el ditionito de sodio y el polvo de zinc.
Sustitución: Se utilizan reactivos electrófilos como agentes nitrantes y halógenos
Principales productos formados
Oxidación: Varios derivados oxidados del colorante.
Reducción: Forma leuco del colorante.
Sustitución: Derivados sustituidos con diferentes grupos funcionales
Comparación Con Compuestos Similares
El Verde claro SF amarillento se compara con otros compuestos similares como:
Verde rápido FCF: Un colorante más duradero con un color más brillante, que a menudo se usa como sustituto del Verde claro SF amarillento en protocolos de tinción.
Lissamina verde B: Otro colorante triarilmetano utilizado para fines de tinción similares pero con diferentes propiedades espectrales.
Lista de compuestos similares
- Verde rápido FCF
- Lissamina verde B
- Eosina Y
- Marrón de Bismarck Y
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Light Green SF Yellowish involves the condensation of 4-methyl-2-nitroaniline with 2-hydroxy-3-naphthoic acid, followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "4-methyl-2-nitroaniline", "2-hydroxy-3-naphthoic acid", "N,N-dimethylaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 4-methyl-2-nitroaniline and 2-hydroxy-3-naphthoic acid are dissolved in ethanol and heated under reflux with a catalytic amount of concentrated hydrochloric acid.", "Step 2: The resulting product is cooled and filtered to obtain the condensation product.", "Step 3: The nitro group of the condensation product is reduced to an amino group using sodium hydroxide and zinc dust.", "Step 4: The amino group is diazotized using sodium nitrite and hydrochloric acid.", "Step 5: The diazonium salt is coupled with N,N-dimethylaniline in the presence of sodium acetate to obtain Light Green SF Yellowish.", "Step 6: The product is filtered, washed and dried to obtain the final product." ] } | |
| 5141-20-8 | |
Fórmula molecular |
C37H36N2NaO9S3 |
Peso molecular |
771.9 g/mol |
Nombre IUPAC |
disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
Clave InChI |
JLZRFRRLKFUZNG-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O.[Na] |
Apariencia |
Dark Red to Purple Solid powder |
Color/Form |
Deep-purple powder Reddish-brown powde |
melting_point |
288 °C (decomposes) |
| 5141-20-8 | |
Pictogramas |
Health Hazard |
Pureza |
>75% dye content (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
In 2-methoxyethanol 100 mg/mL, ethanol 2 mg/mL, temperature not specified Soluble in water to a green solution which turns yellowish-brown with HCL and then gradually fades. Addition of NaOH almost completely decolorizes the solution yielding a dull violet preticipate. In water, 100 mg/mL, temperature not specified |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Light Green SF Yellowish; Acid Green 5; C.I. 42095; C.I. Acid Green 5; |
Presión de vapor |
2.97X10-42 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


